molecular formula C21H25N5 B4260363 3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

Katalognummer: B4260363
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: HTYRXLSCBSJEIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent inhibitor of mitochondrial complex I, which has made it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In

Wissenschaftliche Forschungsanwendungen

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine has been used extensively in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death in dopaminergic neurons. This process mimics the pathophysiology of Parkinson's disease, making this compound a valuable tool for studying the disease.

Wirkmechanismus

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine inhibits mitochondrial complex I, which is the first enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cell death. This compound is converted into MPP+ by MAO-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This decrease in dopamine levels is responsible for the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, leading to further neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. This compound can be administered to animals to create a model of Parkinson's disease, allowing researchers to study the disease and test potential treatments. However, this compound has several limitations, including its toxicity and the fact that it only mimics certain aspects of Parkinson's disease. This compound does not replicate the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.

Zukünftige Richtungen

There are several future directions for research involving 3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine. One direction is to develop new compounds that can selectively target mitochondrial complex I without causing toxicity. Another direction is to study the role of inflammation and oxidative stress in the pathophysiology of Parkinson's disease. Additionally, researchers can use this compound to study the effectiveness of new treatments for Parkinson's disease, such as gene therapy and stem cell therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound inhibits mitochondrial complex I, leading to oxidative stress and cell death in dopaminergic neurons. This compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound. Overall, this compound is a valuable tool for studying Parkinson's disease and advancing our understanding of the disease.

Eigenschaften

IUPAC Name

3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-16-12-20(13-22-21(16)26-14-23-24-15-26)19-8-6-18(7-9-19)17(2)25-10-4-3-5-11-25/h6-9,12-15,17H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYRXLSCBSJEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=NN=C2)C3=CC=C(C=C3)C(C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-methyl-5-[4-(1-piperidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.